RG7388

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

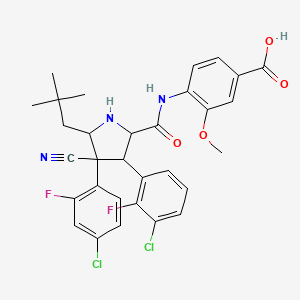

4-[[3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29Cl2F2N3O4/c1-30(2,3)14-24-31(15-36,19-10-9-17(32)13-21(19)34)25(18-6-5-7-20(33)26(18)35)27(38-24)28(39)37-22-11-8-16(29(40)41)12-23(22)42-4/h5-13,24-25,27,38H,14H2,1-4H3,(H,37,39)(H,40,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTXCJFHQKSQQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29Cl2F2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of RG7388 (Idasanutlin) in p53 Wild-Type Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG7388, also known as idasanutlin, is a second-generation, potent, and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] In cancer cells harboring wild-type p53, the function of this critical tumor suppressor is often abrogated by overexpression of its primary negative regulator, Mouse Double Minute 2 homolog (MDM2).[3] MDM2, an E3 ubiquitin ligase, binds to p53, promoting its ubiquitination and subsequent proteasomal degradation, thereby suppressing its activity.[3] this compound is designed to disrupt this interaction, leading to the reactivation of p53 and the induction of its downstream tumor-suppressive functions. This guide provides a detailed technical overview of the mechanism of action of this compound in p53 wild-type cells, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound competitively binds to the p53-binding pocket on the MDM2 protein with high affinity, effectively blocking the p53-MDM2 interaction.[2][4] This disruption prevents MDM2-mediated ubiquitination and degradation of p53, leading to the stabilization and accumulation of functional p53 protein within the cell.[5][6] The elevated levels of active p53 then transcriptionally activate a cascade of downstream target genes involved in cell cycle arrest and apoptosis.[4][5]

The primary outcomes of p53 reactivation by this compound in wild-type p53 cancer cells are:

-

Cell Cycle Arrest: Activated p53 induces the expression of cyclin-dependent kinase inhibitors, most notably p21 (CDKN1A), which leads to a G1 phase cell cycle arrest.[5][6] This provides time for DNA repair or, if the damage is too severe, commitment to apoptosis.

-

Apoptosis: p53 transactivates several pro-apoptotic genes of the BCL-2 family, including PUMA (BBC3) and BAX, which initiate the intrinsic mitochondrial apoptotic pathway.[4][7] Additionally, p53 can upregulate the expression of death receptors like DR5 (TNFRSF10B), engaging the extrinsic apoptotic pathway.[4][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on MDM2 binding, cell viability, and the expression of key p53 target genes in various p53 wild-type cancer cell lines.

Table 1: this compound Binding Affinity and Cellular Potency

| Parameter | Value | Cell Line/Assay Condition | Reference |

| MDM2 Binding IC50 | ~6 nM | HTRF Binding Assay | [8] |

| GI50 (Growth Inhibition) | 0.01 µM | SJSA-1 (Osteosarcoma) | [9] |

| 0.01 µM | HCT-116 (Colon Carcinoma) | [8][9] | |

| 0.043 µM | U-2 OS (Osteosarcoma) | [3] | |

| 0.092 µM | MCF-7 (Breast Adenocarcinoma) | [3] | |

| ~0.03 µM | Average of 3 wt-p53 cell lines | [9] |

Table 2: this compound-Induced Changes in mRNA Expression of p53 Target Genes

| Gene | Cell Line | Treatment | Fold Increase (mRNA) | Reference |

| MDM2 | CLL | 3 µM this compound, 6h | 7.8 | [7] |

| PUMA (BBC3) | CLL | 3 µM this compound, 6h | 7.0 | [7] |

| SH-SY5Y | Not Specified | Significant | [4] | |

| BAX | CLL | 3 µM this compound, 6h | 4.5 | [7] |

| SH-SY5Y | Not Specified | Significant | [4] | |

| p21 (CDKN1A) | CLL | 3 µM this compound, 6h | 3.3 | [7] |

| SH-SY5Y | Not Specified | Significant | [4] | |

| DR5 | CLL | 3 µM this compound, 6h | 4.9 | [7] |

| SH-SY5Y | Not Specified | Significant | [4] | |

| GADD45 | SH-SY5Y | Not Specified | Significant | [4] |

Table 3: this compound-Induced Changes in Protein Expression of p53 Pathway Components

| Protein | Cell Line | Treatment | Fold Increase (Protein) | Reference |

| p53 | B-cell lines | 1x IC50 this compound, 24h | Normalized increase | [5] |

| U-2 OS, SJSA-1, MCF-7 | 0.05 µM this compound, 8-24h | Strong increase | [3][6] | |

| p21 | B-cell lines | 1x IC50 this compound, 24h | Normalized increase | [5] |

| U-2 OS, SJSA-1, MCF-7 | 0.05 µM this compound, 8-24h | Potent increase | [3][6] | |

| MDM2 | B-cell lines | 1x IC50 this compound, 24h | Normalized increase | [5] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in p53 Wild-Type Cells

Caption: this compound inhibits MDM2, leading to p53 stabilization and activation of downstream pathways.

Experimental Workflow: Co-Immunoprecipitation to Validate Disruption of MDM2-p53 Interaction

Caption: Workflow for Co-IP to assess the this compound-mediated disruption of the MDM2-p53 interaction.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction

This protocol is designed to assess the in-cell interaction between MDM2 and p53 and its disruption by this compound.

Materials:

-

p53 wild-type cells

-

This compound (Idasanutlin)

-

Vehicle control (e.g., DMSO)

-

Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors.[1]

-

Anti-p53 antibody for immunoprecipitation (e.g., mouse monoclonal DO-1 clone).[1]

-

Control IgG (from the same species as the IP antibody).[1]

-

Protein A/G magnetic beads.

-

Anti-MDM2 antibody for Western blotting.

-

Anti-p53 antibody for Western blotting.

-

2x Laemmli sample buffer.

Procedure:

-

Cell Treatment: Plate p53 wild-type cells and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 6-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in ice-cold Co-IP Lysis/Wash Buffer. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cleared lysate).

-

Protein Quantification: Determine the protein concentration of the cleared lysate using a BCA or Bradford assay.

-

Immunoprecipitation:

-

Take an aliquot of the lysate to serve as the "input" control.

-

To 1 mg of total protein, add 2-4 µg of anti-p53 antibody (or control IgG). Incubate with gentle rotation for 4 hours to overnight at 4°C.

-

Add 30 µL of pre-washed Protein A/G beads and incubate for another 2 hours at 4°C.

-

-

Washing: Pellet the beads using a magnetic stand. Wash the beads three times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer.

-

Elution: After the final wash, remove all residual buffer. Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Western Blotting: Pellet the beads and load the supernatant onto an SDS-PAGE gel along with the input samples. Perform standard Western blotting procedures, probing separate membranes with anti-MDM2 and anti-p53 antibodies.

Western Blotting for p53 Pathway Proteins

Materials:

-

Treated cell lysates (as prepared for Co-IP or separately)

-

Primary antibodies: anti-p53, anti-p21, anti-PUMA, anti-BAX, anti-MDM2, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

ECL substrate.

Procedure:

-

Protein Quantification and Sample Preparation: Determine protein concentration of lysates. Prepare samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Protein Transfer: Separate protein samples on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again with TBST.

-

Signal Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using a digital imaging system.

-

Quantification: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for p53 Target Genes

Materials:

-

Treated cells

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green Master Mix

-

qPCR primers for target genes (e.g., CDKN1A, BBC3/PUMA, BAX, MDM2) and a housekeeping gene (e.g., GAPDH).

Example Primer Sequences:

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

| CDKN1A (p21) | AGGGGACAGCAGAGGAAG | GCGTTTGGAGTGGTAGAAATCTG | [10] |

| BBC3 (PUMA) | GGAGGGTCCTGTACAATCTC | GTGCAGGCACCTAATTGGG | [11] |

| BAX | GGCAACTTCAACTGGGGC | CCACCCTGGTCTTGGATCC | [11] |

| MDM2 | TGTTTGGCGTGCCAAGCTTCTC | CACAGATGTACCTGAGTCCGATG | [12] |

| GAPDH | GCACCACCAACTGCTTAG | GCAGGGATGATGTTCTGG | [11] |

Procedure:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from treated and control cells. Synthesize cDNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions with SYBR Green Master Mix, cDNA, and forward and reverse primers for each gene of interest.

-

Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Fluorescence Polarization (FP) Assay for MDM2-p53 Binding

This in vitro assay measures the binding of a fluorescently labeled p53-derived peptide to the MDM2 protein and its competitive inhibition by this compound.

Materials:

-

Recombinant human MDM2 protein (N-terminal domain)

-

Fluorescently labeled p53 peptide (e.g., Rhodamine-labeled SQETFSDLWKLLPEN-NH2).[13]

-

This compound

-

FP Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.02 mg/ml BSA.[9]

-

384-well plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in FP Assay Buffer. Prepare a solution of MDM2 protein and the fluorescent p53 peptide in FP Assay Buffer.

-

Assay Setup: In a 384-well plate, add the this compound dilutions. Then, add the MDM2/fluorescent peptide solution. The final concentrations should be optimized, for example, 1 µM MDM2 and 50 nM peptide.[13] Include controls for 0% inhibition (MDM2 + peptide, no inhibitor) and 100% inhibition (peptide only, no MDM2).

-

Incubation: Incubate the plate at room temperature for a set time (e.g., 10-60 minutes) to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 531 nm excitation and 595 nm emission for Rhodamine).

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound (idasanutlin) represents a targeted therapeutic strategy for cancers that retain wild-type p53. Its mechanism of action is centered on the potent and selective inhibition of the MDM2-p53 interaction, leading to the restoration of p53's tumor-suppressive functions. This guide has provided a comprehensive overview of this mechanism, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued investigation and development of p53-reactivating cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prolonged Idasanutlin (this compound) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Splicing Modulation Results in Aberrant Isoforms and Protein Products of p53 Pathway Genes and the Sensitization of B Cells to Non-Genotoxic MDM2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Regulation of the Cyclin-dependent Kinase Inhibitor 1A Gene (CDKN1A) by the Repressor BOZF1 through Inhibition of p53 Acetylation and Transcription Factor Sp1 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Noxa and Puma genes regulated by hTERT promoter can mitigate growth and induce apoptosis in hepatocellular carcinoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. origene.com [origene.com]

- 13. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

The Binding Affinity of Idasanutlin to MDM2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of Idasanutlin, a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein. By disrupting the MDM2-p53 protein-protein interaction, Idasanutlin reactivates the tumor suppressor p53 pathway, making it a promising therapeutic agent in oncology. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for its determination, and a visual representation of the relevant biological pathways and experimental workflows.

Core Concepts: The p53-MDM2 Interaction and its Inhibition

The tumor suppressor protein p53 plays a critical role in maintaining cellular integrity by orchestrating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. MDM2 is the primary negative regulator of p53. It acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation, and also directly inhibits p53's transcriptional activity.[1][2] In many cancers, MDM2 is overexpressed, leading to the functional inactivation of wild-type p53 and promoting tumor growth.[1]

Idasanutlin is a second-generation MDM2 inhibitor that belongs to the nutlin class of compounds.[3][4][5] It is designed to mimic the key interactions of p53 with MDM2, specifically by occupying the hydrophobic pocket on MDM2 where p53 binds. This competitive binding restores p53 function, leading to the induction of apoptosis and cell cycle arrest in cancer cells with wild-type p53.[3][6][7]

Quantitative Binding Affinity of Idasanutlin to MDM2

The binding affinity of Idasanutlin to MDM2 has been quantified using various biophysical and biochemical assays. The most commonly reported metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of Idasanutlin required to inhibit 50% of the MDM2-p53 interaction.

| Parameter | Value | Assay Method | Reference |

| IC50 | 6 nM | Binding Assay | [8] |

| Cell Proliferation IC50 | 30 nM | Cancer Cell Lines | [9] |

| Binding Affinity (Kd) of a radiolabeled Idasanutlin analogue | 128 nM | Saturation Binding Assay | |

| Binding Free Energy (ΔG) | -3.19 kcal/mol | Computational (MM/PBSA) |

Experimental Protocols for Determining Binding Affinity

The determination of the binding affinity of small molecules like Idasanutlin to their protein targets is crucial for drug development. The following are detailed methodologies for key experiments used to quantify the Idasanutlin-MDM2 interaction.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, high-throughput method for measuring protein-protein interactions and their inhibition. The assay measures the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.

Principle: In the context of the Idasanutlin-MDM2 interaction, a recombinant MDM2 protein is typically labeled with a donor fluorophore (e.g., Europium cryptate), and a peptide derived from the p53 transactivation domain is labeled with an acceptor fluorophore (e.g., XL665 or a fluorescent tracer). When MDM2 and the p53 peptide interact, the donor and acceptor are brought close together, resulting in a high FRET signal. Idasanutlin competes with the p53 peptide for binding to MDM2, disrupting the interaction and leading to a decrease in the FRET signal in a dose-dependent manner.

Detailed Methodology (Representative Protocol):

-

Reagents and Buffers:

-

Recombinant human MDM2 protein (amino acids 1-118), GST-tagged.

-

Biotinylated p53 peptide (e.g., Biotin-p53 (15-29)).

-

Europium cryptate-labeled anti-GST antibody (donor).

-

Streptavidin-XL665 (acceptor).

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

-

Idasanutlin is serially diluted in DMSO and then in assay buffer.

-

-

Assay Procedure:

-

All steps are performed in a low-volume 384-well plate.

-

Add 2 µL of serially diluted Idasanutlin or DMSO (control) to the wells.

-

Add 4 µL of a pre-mixed solution of GST-MDM2 and Biotin-p53 peptide to each well. The final concentrations are typically in the low nanomolar range, optimized for a robust signal window.

-

Incubate for 15 minutes at room temperature.

-

Add 4 µL of a pre-mixed solution of Eu-anti-GST and Streptavidin-XL665 to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

The plate is read on a TR-FRET-compatible plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 620 nm (for the donor) and 665 nm (for the acceptor).

-

The TR-FRET signal is calculated as the ratio of the acceptor emission to the donor emission.

-

The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the Idasanutlin concentration and fitting the data to a four-parameter logistic equation.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of molecular interactions.

Principle: One of the interacting molecules (the ligand, e.g., MDM2) is immobilized on a sensor chip surface. The other molecule (the analyte, e.g., Idasanutlin) is flowed over the surface in a microfluidic channel. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

Detailed Methodology (Representative Protocol):

-

Immobilization of MDM2:

-

A CM5 sensor chip is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

-

Recombinant human MDM2 protein is diluted in 10 mM sodium acetate (B1210297) buffer, pH 5.0, and injected over the activated surface to achieve an immobilization level of approximately 5000-10000 RU.

-

The surface is then deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell is prepared similarly but without the immobilization of MDM2 to subtract non-specific binding.

-

-

Binding Analysis:

-

Running Buffer: HBS-EP+ (10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Idasanutlin is serially diluted in the running buffer containing a small percentage of DMSO (e.g., 1-5%) to ensure solubility.

-

A series of Idasanutlin concentrations are injected over the MDM2 and reference surfaces at a constant flow rate (e.g., 30 µL/min).

-

The association phase is monitored for a set time (e.g., 120 seconds), followed by a dissociation phase where only running buffer is flowed over the surface (e.g., 300 seconds).

-

-

Data Analysis:

-

The reference-subtracted sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

-

This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.

Principle: A solution of the ligand (Idasanutlin) is titrated into a solution of the protein (MDM2) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured. As the protein becomes saturated with the ligand, the heat change per injection diminishes.

Detailed Methodology (Representative Protocol):

-

Sample Preparation:

-

Recombinant human MDM2 protein is extensively dialyzed against the ITC buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

-

Idasanutlin is dissolved in the same dialysis buffer. A small amount of DMSO may be necessary for solubility, and the same concentration of DMSO must be present in the MDM2 solution to minimize heat of dilution effects.

-

The concentrations are precisely determined. Typically, the MDM2 concentration in the cell is in the range of 10-50 µM, and the Idasanutlin concentration in the syringe is 10-20 fold higher.

-

-

Titration:

-

The MDM2 solution is loaded into the sample cell, and the Idasanutlin solution is loaded into the injection syringe.

-

The experiment is performed at a constant temperature (e.g., 25°C).

-

A series of small injections (e.g., 2-5 µL) of Idasanutlin are made into the MDM2 solution with a defined spacing between injections to allow the system to return to thermal equilibrium.

-

-

Data Analysis:

-

The heat change for each injection is integrated to generate a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of ligand to protein.

-

The isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, n, and ΔH.

-

The Gibbs free energy (ΔG) and entropy (ΔS) of binding are then calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway, a typical experimental workflow for identifying inhibitors, and the logical relationship between different binding affinity constants.

Caption: The p53-MDM2 autoregulatory feedback loop and the mechanism of action of Idasanutlin.

Caption: A typical experimental workflow for the identification and characterization of MDM2 inhibitors.

Caption: The logical relationship between different binding affinity constants.

References

- 1. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting MDM2-mediated suppression of p53 with idasanutlin: a promising therapeutic approach for acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AID 1258608 - Time Resolved Fluorescence Energy Transfer (TR-FRET) Assay: The inhibition of p53-MDM2 and p53-MDM4 interactions is measured by time resolved fluorescence energy transfer (TR-FRET). Fluorescence energy transfer (or Foerster resonance energy transfer) describes an energy transfer between donor and acceptor fluorescent molecules. For this assay, human MDM2 protein (amino acids 2-188) and human MDM4 protein (amino acids 2-185), tagged with a C-terminal biotin moiety, are used in combination with a Europium labeled streptavidin (Perkin Elmer, Inc., Waltham, MA, USA) serving as the donor fluorophore. The p53 derived, Cy5 labeled peptide Cy5-TFSDLWKLL (p53 aa18-26) is the energy acceptor. Upon excitation of the donor molecule at 340nm, binding interaction between MDM2 or MDM4 and the p53 peptide induces energy transfer and enhanced response at the acceptor emission wavelength at 665 nm. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. MDM2 Antagonist Idasanutlin Reduces HDAC1/2 Abundance and Corepressor Partners but Not HDAC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Rise of a p53 Activator: A Technical Guide to the Discovery and Development of RG7388 (Idasanutlin)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of the discovery, development, and mechanism of action of RG7388 (Idasanutlin), a second-generation MDM2 inhibitor. Through a curated compilation of preclinical and clinical data, detailed experimental protocols, and visual representations of key biological pathways and workflows, this document serves as a vital resource for professionals in the field of oncology drug development.

Introduction: Reviving the Guardian of the Genome

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the moniker "the guardian of the genome." In response to cellular stress, such as DNA damage, p53 can halt the cell cycle to allow for repair or, if the damage is too severe, initiate programmed cell death (apoptosis). However, in many cancers where p53 itself is not mutated, its function is often abrogated by its negative regulator, Mouse Double Minute 2 homolog (MDM2). MDM2 binds to p53, targeting it for degradation and effectively silencing its tumor-suppressing activities.

The discovery of small molecules that can inhibit the p53-MDM2 interaction has been a significant advancement in cancer therapy. This compound (Idasanutlin) emerged as a potent and selective second-generation MDM2 inhibitor, developed to improve upon the potency and pharmacokinetic profile of its predecessor, RG7112.[1][2] This guide delves into the scientific journey of Idasanutlin (B612072), from its chemical synthesis to its evaluation in clinical trials.

Discovery and Medicinal Chemistry

Idasanutlin was developed through a focused medicinal chemistry effort to optimize the nutlin class of MDM2 inhibitors.[3] The goal was to create a compound with enhanced potency, selectivity, and oral bioavailability.

Chemical Synthesis

The industrial synthesis of Idasanutlin has been achieved through a concise and asymmetric process. A key step in its manufacture is a Cu(I)-catalyzed [3+2] asymmetric cycloaddition, which efficiently constructs the highly congested pyrrolidine (B122466) core containing four contiguous stereocenters. This optimized process has enabled the production of Idasanutlin on a kilogram scale.

Mechanism of Action: Restoring p53 Function

Idasanutlin functions by competitively binding to the p53-binding pocket of MDM2, thereby disrupting the p53-MDM2 interaction.[4] This inhibition prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilization and accumulation of p53 in the nucleus leads to the transcriptional activation of its downstream target genes, such as CDKN1A (p21) and PUMA, which in turn mediate cell cycle arrest and apoptosis, respectively.[5]

Signaling Pathway of Idasanutlin Action

Caption: Idasanutlin inhibits MDM2, leading to p53 stabilization and activation of downstream pathways.

Preclinical Development

A robust preclinical data package supported the clinical development of Idasanutlin, demonstrating its potent anti-tumor activity in various cancer models.

In Vitro Activity

Idasanutlin has demonstrated potent inhibition of the p53-MDM2 interaction and cancer cell proliferation in numerous in vitro assays.

Table 1: In Vitro Potency of Idasanutlin

| Assay Type | Metric | Value | Reference |

| p53-MDM2 Binding (HTRF) | IC50 | 6 nM | [4][6] |

| Cell Proliferation (MTT) | IC50 | 0.03 µM | [6] |

| Cell Line Specific IC50 Values (MTT Assay, 72h) | |||

| SJSA-1 (Osteosarcoma) | IC50 | ~1 µM | [2] |

| HCT-116 (Colorectal Cancer) | IC50 | ~1 µM | [2] |

| NCI-H460 (Lung Cancer) | IC50 | ~1 µM | [2] |

| A549 (Lung Cancer) | IC50 | ~15-45 µM | [2] |

In Vivo Efficacy

Idasanutlin has shown significant tumor growth inhibition in various xenograft models of human cancers. In an SJSA-1 osteosarcoma xenograft model, oral administration of Idasanutlin at 25 mg/kg resulted in tumor growth inhibition and regression.[7]

Experimental Workflow for a Xenograft Study

Caption: Workflow for assessing the in vivo efficacy of Idasanutlin in a xenograft mouse model.

Pharmacokinetics

Preclinical pharmacokinetic studies in animal models have characterized the absorption, distribution, metabolism, and excretion (ADME) properties of Idasanutlin. These studies were crucial for determining the appropriate dosing regimens for clinical trials.

Table 2: Preclinical Pharmacokinetic Parameters of Idasanutlin in Mice (Single Oral Dose)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) |

| 25 | ~1500 | ~4 | ~12000 | ~6 |

Note: The values in this table are approximate and can vary based on the specific study design and animal strain.

Clinical Development

Idasanutlin has been evaluated in multiple clinical trials for both solid and hematological malignancies.

Phase I Studies

Initial Phase I trials were conducted to determine the maximum tolerated dose (MTD), safety profile, pharmacokinetics, and pharmacodynamics of Idasanutlin in patients with advanced solid tumors. These studies explored different dosing schedules, including once-daily and intermittent regimens.[8]

Table 3: Clinical Pharmacokinetic Parameters of Idasanutlin in a Phase I Study

| Dosing Regimen | Cmax (ng/mL) | AUC0-12h (ng*hr/mL) |

| Once Daily (QD x 5 days) | Variable, dose-dependent | Variable, dose-dependent |

| Once Weekly (QW x 3) | Variable, dose-dependent | Variable, dose-dependent |

Note: Exposure was found to be approximately dose-proportional at lower doses.[8]

Combination Therapies and Key Clinical Trials

This Phase III, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of Idasanutlin in combination with cytarabine (B982) in adult patients with relapsed or refractory acute myeloid leukemia (AML).[9][10][11][12]

Table 4: Efficacy Results from the MIRROS Trial (TP53 Wild-Type Population)

| Outcome | Idasanutlin + Cytarabine | Placebo + Cytarabine |

| Median Overall Survival | 8.3 months | 9.1 months |

| Complete Remission (CR) Rate | 20.3% | 17.1% |

| Overall Response Rate (ORR) | 38.8% | 22.0% |

While the primary endpoint of overall survival was not met, the combination did show a higher overall response rate.[9][11]

A Phase Ib trial investigated the combination of Idasanutlin with the BCL2 inhibitor venetoclax (B612062) in patients with relapsed/refractory AML.[1][13][14][15][16]

Table 5: Efficacy Results of Idasanutlin and Venetoclax Combination in R/R AML

| Patient Population | Outcome | Value |

| Overall | Composite Complete Remission (CRc) | 26.0% |

| At Recommended Phase 2 Doses | Composite Complete Remission (CRc) | 34.3% |

| Patients with IDH1/2 mutations | Composite Complete Remission (CRc) | 50.0% |

| Patients with RUNX1 mutations | Composite Complete Remission (CRc) | 45.0% |

The combination demonstrated encouraging efficacy, particularly in certain molecularly defined subgroups.[15][16]

Safety and Tolerability

The most common adverse events observed with Idasanutlin treatment, both as a monotherapy and in combination, are primarily gastrointestinal and hematological. These include diarrhea, nausea, vomiting, and myelosuppression (e.g., thrombocytopenia and neutropenia).[8][9]

Mechanisms of Resistance

The development of resistance is a significant challenge in cancer therapy. For MDM2 inhibitors like Idasanutlin, the primary mechanism of acquired resistance is the emergence of mutations in the TP53 gene. These mutations can either be selected from pre-existing clones or arise de novo during treatment.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the evaluation of Idasanutlin.

p53-MDM2 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to quantify the in vitro binding affinity of compounds to the p53-MDM2 complex.

Principle: The assay is a competitive binding format. A fluorescently labeled p53-derived peptide and an antibody against a tag on the MDM2 protein (also fluorescently labeled) are used. When the p53 peptide is bound to MDM2, the two fluorophores are in close proximity, resulting in a high FRET (Förster Resonance Energy Transfer) signal. An inhibitor like Idasanutlin will compete with the p53 peptide for binding to MDM2, leading to a decrease in the FRET signal.

Brief Protocol:

-

Add test compound (e.g., Idasanutlin) at various concentrations to a microplate.

-

Add a solution containing GST-tagged MDM2 protein and a biotinylated p53 peptide.

-

Incubate to allow for binding.

-

Add HTRF detection reagents: Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665.

-

Incubate to allow for detection reagent binding.

-

Read the fluorescence at two wavelengths (e.g., 620 nm and 665 nm) and calculate the HTRF ratio.

-

Plot the HTRF ratio against the compound concentration to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Brief Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of Idasanutlin for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[17][18]

Apoptosis (Annexin V) Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. A viability dye, such as propidium (B1200493) iodide (PI), is also included to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Brief Protocol:

-

Treat cells with Idasanutlin to induce apoptosis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry.

Western Blotting for p53 Pathway Activation

Western blotting is used to detect and quantify the levels of specific proteins, such as p53 and its downstream target p21, following treatment with Idasanutlin.[5]

Experimental Workflow for Western Blotting

Caption: A typical workflow for Western blot analysis to assess p53 pathway activation.

Brief Protocol:

-

Prepare cell lysates from Idasanutlin-treated and control cells.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, p21) and a loading control (e.g., GAPDH or β-actin). Recommended primary antibody dilutions typically range from 1:1000.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. A common dilution for secondary antibodies is 1:2000.[19]

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound (Idasanutlin) represents a significant achievement in the development of targeted cancer therapies. As a potent and selective second-generation MDM2 inhibitor, it has demonstrated the ability to effectively reactivate the p53 tumor suppressor pathway, leading to anti-tumor effects in a range of preclinical models and clinical settings. While challenges such as acquired resistance and managing on-target toxicities remain, the continued investigation of Idasanutlin, particularly in combination with other anti-cancer agents, holds promise for improving outcomes for patients with p53 wild-type cancers. This technical guide provides a foundational understanding of the discovery and development of Idasanutlin, serving as a valuable resource for the scientific community dedicated to advancing cancer research and treatment.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Repurposing MDM2 inhibitor this compound for TP53-mutant NSCLC: a p53-independent pyroptotic mechanism via ROS/p-p38/NOXA/caspase-3/GSDME axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-18 Labeling of the MDM2 Inhibitor this compound for PET Imaging: Chemistry and Preliminary Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdv3100.com [mdv3100.com]

- 7. researchgate.net [researchgate.net]

- 8. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Idasanutlin plus cytarabine in relapsed or refractory acute myeloid leukemia: results of the MIRROS trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Idasanutlin plus cytarabine in relapsed or refractory acute myeloid leukemia: results of the MIRROS trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Idasanutlin and venetoclax in elderly R/R AML | VJHemOnc [vjhemonc.com]

- 14. Venetoclax plus idasanutlin for R/R AML: Phase I/II trial | VJHemOnc [vjhemonc.com]

- 15. ashpublications.org [ashpublications.org]

- 16. ashpublications.org [ashpublications.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. texaschildrens.org [texaschildrens.org]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

The Pharmacokinetics and Pharmacodynamics of RG7388 (Idasanutlin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG7388, also known as idasanutlin (B612072), is a second-generation, highly potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] In many cancers with wild-type p53, the tumor suppressor function of p53 is abrogated by the overexpression of its primary negative regulator, murine double minute 2 (MDM2).[3][4] this compound is designed to restore the tumor-suppressing function of p53 by blocking this interaction, leading to p53 stabilization, cell cycle arrest, and apoptosis in cancer cells.[3][5] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.

Pharmacodynamics: Mechanism of Action and Biological Effects

This compound belongs to the pyrrolidine (B122466) class of compounds and competitively binds to the p53-binding pocket of MDM2.[3][6] This action prevents MDM2, an E3 ubiquitin ligase, from targeting p53 for proteasomal degradation.[4][7] The resulting accumulation and activation of p53 lead to the transcriptional activation of downstream target genes, initiating cell cycle arrest and apoptosis.[5][8]

In Vitro Potency and Selectivity

This compound demonstrates superior potency and selectivity compared to its predecessor, RG7112.[1][4] Its high affinity for MDM2 translates to potent inhibition of cell proliferation in cancer cell lines with wild-type p53, while showing significantly less activity in cell lines with mutant or null p53.[6][9]

| Parameter | Value | Assay Type | Cell Lines | Reference |

| MDM2 Binding Affinity (IC₅₀) | 6 nM | HTRF Binding Assay | N/A | [6][10] |

| Cell Proliferation (Average IC₅₀) | 30 nM | MTT Proliferation Assay | Average of three wt-p53 cancer cell lines | [10] |

| Cell Proliferation (GI₅₀) | >200-fold selectivity | XTT Cell Proliferation Assay | p53-wt vs. p53-mutant neuroblastoma cell lines | [9] |

| Apoptosis Induction (EC₅₀) | 45.1 nM (mean) | N/A | 15 of 17 adult ALL samples | [11] |

Pharmacodynamic Effects in Preclinical Models

-

p53 Pathway Activation: Treatment of p53 wild-type cancer cells with this compound leads to a rapid accumulation of p53 protein and a dose-dependent increase in the expression of p53 target genes, including MDM2 (as part of a negative feedback loop), CDKN1A (p21), and pro-apoptotic proteins like PUMA and BAX.[5][8][12]

-

Cell Cycle Arrest and Apoptosis: this compound induces a potent G1 cell cycle arrest and apoptosis in various cancer cell lines, including neuroblastoma, acute myeloid leukemia (AML), and osteosarcoma.[4][5][13] In preclinical studies, this compound was shown to induce a dose-dependent increase in caspase-3/7 activity, a key marker of apoptosis.[8][14]

-

In Vivo Antitumor Activity: Oral administration of this compound has demonstrated significant, dose-dependent tumor growth inhibition and even regression in xenograft models of various cancers, including osteosarcoma, neuroblastoma, and non-small cell lung cancer.[1][12][13][15] For instance, in neuroblastoma xenografts, this compound treatment led to significant tumor inhibition of 59% to 75%.[15]

Pharmacokinetics

This compound was developed to have an improved pharmacokinetic profile compared to first-generation MDM2 inhibitors.[4]

Preclinical Pharmacokinetics

In preclinical studies in mice, this compound exhibited good oral bioavailability.[16] Pharmacokinetic analysis in female mice with SJSA1 xenografts after multiple oral doses showed that drug exposure increased in a dose-proportional manner at lower doses, with less than proportional increases at higher doses.[17]

| Parameter | Observation | Species | Model | Reference |

| Dose-Exposure Relationship | Greater than dose-proportional between 1.11 mg/kg and 3.33 mg/kg; less than dose-proportional between 3.33 mg/kg and 50 mg/kg. | Mouse | Female mice with SJSA1 xenografts | [17] |

| Pharmacokinetic Model | Well-described by a one-compartmental PK model. | Mouse | Female mice with SJSA1 xenografts | [17] |

Clinical Pharmacokinetics

A Phase 1 dose-escalation study in patients with advanced solid tumors provided key insights into the clinical pharmacokinetics of this compound.[18][19]

| Parameter | Observation | Population | Study | Reference |

| Dose-Exposure Proportionality | Proportional up to 2,400 mg/day. | Patients with solid tumors | Phase 1 Dose Escalation (NCT01462175) | [19] |

| Half-life (t½) | Approximately 1 day. | Patients with solid tumors | Phase 1 Dose Escalation (NCT01462175) | [19] |

| Food Effect | No major effect of a high-fat meal on PK exposure. | Patients with solid tumors | Phase 1 Dose Escalation (NCT01462175) | [19] |

| Maximum Tolerated Dose (MTD) | * 1600 mg bid qwk x 3* 500 mg bid x 3d* 500 mg qd x 5d | Patients with solid tumors | Phase 1 Dose Escalation (NCT01462175) | [19] |

Experimental Protocols

In Vitro Assays

-

HTRF Binding Assay: This assay is used to determine the binding affinity of this compound to the MDM2 protein. It is a competitive assay where a fluorescently labeled p53-derived peptide and this compound compete for binding to a tagged MDM2 protein. The resulting Homogeneous Time-Resolved Fluorescence (HTRF) signal is inversely proportional to the binding of this compound.

-

MTT/XTT Cell Proliferation Assay: To assess the effect of this compound on cell viability, cancer cell lines are seeded in 96-well plates and treated with serial dilutions of the compound for a specified period (e.g., 72 hours).[9] The viability is then measured by adding a tetrazolium salt (MTT or XTT), which is reduced by metabolically active cells to a colored formazan (B1609692) product. The absorbance is read on a plate reader, and the concentration of this compound that inhibits growth by 50% (GI₅₀ or IC₅₀) is calculated.[1]

-

Western Blot Analysis: This technique is used to detect changes in protein levels following this compound treatment. Cells are treated with this compound for a specific duration, after which cell lysates are prepared. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with primary antibodies specific for target proteins (e.g., p53, p21, MDM2). A secondary antibody conjugated to an enzyme is then used for detection via chemiluminescence.[17]

-

Flow Cytometry for Apoptosis and Cell Cycle Analysis:

-

Apoptosis: Cells treated with this compound are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium (B1200493) iodide (PI). The percentage of apoptotic cells is then quantified using a flow cytometer.[5]

-

Cell Cycle: Cells are treated with this compound, harvested, and fixed. They are then stained with a DNA-intercalating dye (e.g., propidium iodide), and the DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[5]

-

-

Quantitative Real-Time PCR (qRT-PCR): To measure the expression of p53 target genes, RNA is extracted from this compound-treated cells and reverse-transcribed into cDNA. qRT-PCR is then performed using primers specific for the genes of interest (e.g., MDM2, CDKN1A). The change in gene expression is quantified relative to a housekeeping gene.[8]

In Vivo Xenograft Studies

-

Tumor Implantation and Drug Administration: Human cancer cells (e.g., SJSA-1 osteosarcoma, neuroblastoma cell lines) are subcutaneously implanted into immunocompromised mice (e.g., nude mice).[1][12] Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is typically administered orally via gavage at various doses and schedules.[1][15]

-

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[15]

-

Pharmacodynamic Biomarker Analysis: At the end of the study, tumors and/or blood samples can be collected for biomarker analysis. This can include Western blotting or immunohistochemistry (IHC) for p53, p21, and proliferation markers like Ki-67, as well as measurement of serum biomarkers like Macrophage Inhibitory Cytokine-1 (MIC-1).[17][19]

Pharmacokinetic Analysis

-

Sample Collection: Blood samples are collected from animals or human subjects at predetermined time points following this compound administration.[17]

-

Drug Concentration Measurement: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS).[20]

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life) using non-compartmental analysis.[17]

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound in reactivating the p53 pathway.

Caption: A typical preclinical to clinical development workflow for this compound.

Conclusion

This compound (idasanutlin) is a potent and selective second-generation MDM2 inhibitor with a well-defined pharmacodynamic mechanism of action centered on the reactivation of the p53 tumor suppressor pathway. It has demonstrated significant antitumor activity in a range of preclinical models and has a predictable pharmacokinetic profile in both preclinical species and humans. The data summarized in this guide underscore the therapeutic potential of this compound, particularly in cancers that retain wild-type p53. Ongoing and future clinical investigations will further delineate its efficacy and safety, both as a monotherapy and in combination with other anticancer agents.[4][21]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound, a potent and selective p53-MDM2 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p53-tumor-suppressor-fragment.com [p53-tumor-suppressor-fragment.com]

- 4. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MDM2 inhibitor this compound potently inhibits tumors by activating p53 pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdv3100.com [mdv3100.com]

- 7. researchgate.net [researchgate.net]

- 8. Non-genotoxic MDM2 inhibition selectively induces a pro-apoptotic p53 gene signature in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pre-clinical evaluation of the MDM2-p53 antagonist this compound alone and in combination with chemotherapy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Targeting MDM2-mediated suppression of p53 with idasanutlin: a promising therapeutic approach for acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The MDM2 small-molecule inhibitor this compound leads to potent tumor inhibition in p53 wild-type neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. ascopubs.org [ascopubs.org]

- 19. ASCO – American Society of Clinical Oncology [asco.org]

- 20. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

The Core Cellular Pathways Affected by RG7388 Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular pathways modulated by RG7388 (idasanutlin), a second-generation, potent, and selective small-molecule inhibitor of the MDM2-p53 interaction. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of the affected signaling cascades and experimental workflows.

Core Mechanism of Action: Reactivation of the p53 Tumor Suppressor Pathway

This compound is a pyrrolidine-based compound designed to fit into the p53-binding pocket of the murine double minute 2 (MDM2) protein.[1][2] In many cancers with wild-type p53, the tumor-suppressive functions of p53 are abrogated by overexpression of its primary negative regulator, MDM2.[1][3] MDM2, an E3 ubiquitin ligase, binds to p53 and targets it for proteasomal degradation, effectively silencing its activity.[3][4]

This compound competitively inhibits the MDM2-p53 interaction, preventing the ubiquitination and subsequent degradation of p53.[4] This leads to the stabilization and accumulation of functional p53 protein in the nucleus.[4] Activated p53 then acts as a transcription factor, upregulating the expression of a suite of target genes that orchestrate critical anti-tumor responses, primarily cell cycle arrest and apoptosis.[5][6]

Induction of Cell Cycle Arrest

A primary outcome of p53 activation by this compound is the induction of cell cycle arrest, predominantly at the G1/S checkpoint.[5] A key mediator of this effect is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A), a direct transcriptional target of p53.[7] Increased levels of p21 inhibit the activity of cyclin-dependent kinases (CDKs), thereby preventing the phosphorylation of proteins required for the transition from the G1 to the S phase of the cell cycle.[7]

Induction of Apoptosis

This compound treatment potently induces apoptosis in cancer cells harboring wild-type p53.[5] This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, driven by the transcriptional activation of pro-apoptotic p53 target genes.[8] Key among these are PUMA (p53 upregulated modulator of apoptosis) and BAX (Bcl-2-associated X protein), which promote mitochondrial outer membrane permeabilization and the release of cytochrome c, leading to caspase activation.[8] Additionally, p53 can upregulate the expression of death receptors like DR5, sensitizing cells to extrinsic apoptotic signals.[8]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across various preclinical studies, highlighting its potency and efficacy in different cancer models.

Table 1: In Vitro Potency of this compound

| Assay Type | Metric | Value | Cell Line/System | Reference |

| HTRF Binding Assay | IC50 | 6 nM | - | [9] |

| MTT Proliferation Assay | IC50 | 0.03 µM | - | [9] |

| MTT Proliferation Assay | GI50 | >200-fold difference between wild-type and mutant p53 cell lines | Neuroblastoma Cell Lines | [7] |

| Cell Viability Assay | LC50 | 0.40 ± 0.05 µM | p53-functional Chronic Lymphocytic Leukemia (CLL) cells | [8] |

| Cell Viability Assay | LC50 | 5.22 ± 1.13 µM | p53-non-functional CLL cells | [8] |

Table 2: Cellular Effects of this compound in Nasopharyngeal Carcinoma (NPC) Cells (5-8F and 6-10B)

| Parameter | This compound Concentration | Effect | Reference |

| Apoptosis (5-8F cells) | 0, 1, 2, 3 µM (24h) | Increase from 1.2% to 59% | [10] |

| Apoptosis (6-10B cells) | 0, 1, 2, 3 µM (24h) | Increase from 1.1% to 25% | [10] |

| G0/G1 Cell Cycle Arrest (5-8F cells) | 0, 1, 2, 3 µM (24h) | Increase from ~50% to 79% | [10] |

| G0/G1 Cell Cycle Arrest (6-10B cells) | 0, 1, 2, 3 µM (24h) | Increase from ~61% to 77% | [10] |

| S-Phase Population (5-8F cells) | 0, 1, 2, 3 µM (24h) | Decrease from ~35% to 15% | [10] |

| S-Phase Population (6-10B cells) | 0, 1, 2, 3 µM (24h) | Decrease from ~22% to 13% | [10] |

Table 3: In Vivo Tumor Growth Inhibition by this compound

| Cancer Model | Cell Line | This compound Dose and Schedule | Tumor Growth Inhibition | Reference |

| Nasopharyngeal Carcinoma Xenograft | 5-8F | 25 mg/kg, oral gavage, every other day | Significant inhibition | [10] |

| Osteosarcoma Xenograft | SJSA1 | 12.5 mg/kg | 88% | [11] |

| Osteosarcoma Xenograft | SJSA1 | 25 mg/kg | >100% | [11] |

| Neuroblastoma Xenograft | NGP (p53 wild-type) | - | 59% | [12] |

| Neuroblastoma Xenograft | SH-SY5Y (p53 wild-type) | - | 67% | [12] |

| Neuroblastoma Xenograft | LAN-5 (p53 wild-type) | - | 75% | [12] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway affected by this compound and typical experimental workflows for its characterization.

Caption: this compound inhibits MDM2, leading to p53 activation and subsequent cell cycle arrest and apoptosis.

Caption: A typical experimental workflow to evaluate the efficacy of this compound in vitro and in vivo.

p53-Independent Effects

While the primary mechanism of this compound is p53-dependent, some studies have explored potential p53-independent effects. One such pathway involves the Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), which are key regulators of angiogenesis.[12] In neuroblastoma models, this compound was found to inhibit the HIF-1α/VEGF pathway, suggesting a potential anti-angiogenic effect.[12] However, another study using different models concluded that this compound, due to its high selectivity for the p53-binding pocket of MDM2, does not significantly interfere with tumor angiogenesis.[13] Further research is required to fully elucidate the context-dependent, p53-independent activities of this compound.

Detailed Experimental Protocols

The following are synthesized protocols for key experiments used to characterize the effects of this compound, based on methodologies described in the cited literature.

Cell Viability Assay (MTT/CCK8)

Objective: To determine the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) reagent

-

DMSO (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 4,000 cells per well and incubate overnight.[10]

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0-10 µM.[10]

-

Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (DMSO-containing medium).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

For CCK8: Add 10 µL of CCK8 reagent to each well and incubate for 2-4 hours at 37°C.[10]

-

For MTT: Add MTT reagent to each well and incubate for 4 hours at 37°C. Then, add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8) using a microplate reader.[10]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours).[10]

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[14]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

Treated and control cells

-

Cold 70% ethanol (B145695)

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with different concentrations of this compound for a specified time (e.g., 24 hours).[10]

-

Harvest the cells by trypsinization.

-

Wash the cells with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer, measuring the fluorescence intensity of PI.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases based on their DNA content.[11]

Western Blotting

Objective: To detect changes in the protein expression levels of p53 and its downstream targets.

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.[10]

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL detection reagent and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound is a potent and selective MDM2 inhibitor that effectively reactivates the p53 tumor suppressor pathway in cancer cells with wild-type p53. Its primary mechanism of action involves the stabilization of p53, leading to the transcriptional upregulation of genes that induce cell cycle arrest and apoptosis. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds targeting the MDM2-p53 axis. While the p53-dependent effects are well-established, further exploration of potential p53-independent pathways may reveal additional mechanisms contributing to its anti-tumor activity.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. The MDM2 small-molecule inhibitor this compound leads to potent tumor inhibition in p53 wild-type neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MDM2 inhibitor this compound potently inhibits tumors by activating p53 pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactivation of p53 via MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pre-clinical efficacy and synergistic potential of the MDM2-p53 antagonists, Nutlin-3 and this compound, as single agents and in combined treatment with cisplatin in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdv3100.com [mdv3100.com]

- 9. wp.uthscsa.edu [wp.uthscsa.edu]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Idasanutlin's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idasanutlin (B612072) (RG7388) is a potent and selective, second-generation small-molecule inhibitor of the p53-MDM2 interaction.[1][2] By disrupting the negative regulation of the tumor suppressor p53 by MDM2, Idasanutlin reactivates the p53 pathway, leading to cell cycle arrest and, in some cases, apoptosis in cancer cells with wild-type p53.[3][4] This technical guide provides an in-depth analysis of the core mechanism of Idasanutlin's effect on cell cycle progression, detailing the underlying signaling pathways, experimental methodologies to assess its activity, and quantitative data from preclinical studies.

Core Mechanism of Action: The p53-MDM2 Axis

In normal, unstressed cells, the tumor suppressor protein p53 is maintained at low levels, primarily through its interaction with the E3 ubiquitin ligase, Murine Double Minute 2 (MDM2).[5] MDM2 binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome.[1][5] Many cancers with wild-type p53 exhibit an overexpression of MDM2, effectively inactivating the p53 pathway and allowing for uncontrolled cell proliferation.[4][6]

Idasanutlin is designed to mimic the p53 peptide that binds to the p53-binding pocket of MDM2.[7] By competitively inhibiting this interaction, Idasanutlin liberates p53 from MDM2-mediated degradation.[2] This leads to the stabilization and accumulation of functional p53 in the nucleus.[1][4] Activated p53 then acts as a transcription factor, upregulating the expression of its target genes, most notably the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[4][6] The p21 protein binds to and inhibits cyclin-dependent kinase (CDK) complexes, primarily CDK2/cyclin E and CDK2/cyclin A, which are essential for the G1/S transition and S phase progression. This inhibition leads to a robust cell cycle arrest, predominantly in the G1 phase.[1][8]

Signaling Pathway Diagram

Caption: Idasanutlin's mechanism of action leading to G1 cell cycle arrest.

Quantitative Effects on Cell Cycle and Viability

Idasanutlin has demonstrated potent dose-dependent effects on cell cycle progression and viability in various cancer cell lines harboring wild-type p53. The primary outcome is a significant G1 phase arrest.[1][8]

| Cell Line | Cancer Type | Idasanutlin Concentration (µM) | Observed Effect | Reference |

| SJSA-1 | Osteosarcoma | 0.05 | Strong cell cycle arrest | [9] |

| U-2 OS | Osteosarcoma | 0.05 | Strong cell cycle arrest | [9] |

| MCF-7 | Breast Adenocarcinoma | 0.05 | Strong cell cycle arrest | [9] |

| MOLM-13 | Acute Myeloid Leukemia | 0.1 | G1 cell cycle arrest | [10] |

| MV4-11 | Acute Myeloid Leukemia | 0.06 | G1 cell cycle arrest | [10] |

| HCT116 p53+/+ | Colorectal Carcinoma | 2.0 - 7.62 (IC50) | Reduced cellular viability | [11] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 2.0 - 7.62 (IC50) | Reduced cellular viability | [11] |

| MDA-MB-436 | Triple-Negative Breast Cancer | 2.0 - 7.62 (IC50) | Reduced cellular viability | [11] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 2.0 - 7.62 (IC50) | Reduced cellular viability | [11] |

Note: IC50 values for TNBC cell lines were observed despite the presence of mutant p53, suggesting potential p53-independent mechanisms in these specific contexts.[11]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of Idasanutlin on cell cycle progression.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium.[13]

-

Compound Treatment: Treat cells with varying concentrations of Idasanutlin or a vehicle control (e.g., DMSO) and incubate for the desired period (e.g., 72 hours).[10]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

-

Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator.[13]

-

Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan (B1609692) crystals.[13][15]

-

Incubation: Incubate the plate at 37°C for 4 hours or overnight in a humidified atmosphere.[12][13]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16]

Protocol (using Propidium Iodide):

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with Idasanutlin or vehicle control for a specified time (e.g., 24 hours).[17]

-

Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[16]

-

Fixation: Resuspend the cell pellet in 5 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix for at least 30 minutes on ice.[18]

-

Washing: Centrifuge the fixed cells and wash twice with PBS.[18]

-

RNase Treatment and Staining: Resuspend the cell pellet in 500 µL of a solution containing Propidium Iodide (PI) and RNase A.[18]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[18]

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.[16]

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Western Blotting for p53 and p21

Western blotting is used to detect and quantify the levels of specific proteins, such as p53 and its downstream target p21, to confirm pathway activation.[19]

Protocol:

-

Cell Lysis: After treatment with Idasanutlin, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel (e.g., 12% for p21, 10% for p53).[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[19]

-

Washing: Wash the membrane three times with TBST.[19]

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.[19]

Conclusion

Idasanutlin effectively induces cell cycle arrest, primarily at the G1 phase, in p53 wild-type cancer cells. This is achieved through the inhibition of the MDM2-p53 interaction, leading to the stabilization and activation of p53 and the subsequent upregulation of the CDK inhibitor p21. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the cellular effects of Idasanutlin and other MDM2 inhibitors. The provided quantitative data and signaling pathway diagrams offer a clear understanding of the core mechanism of action of this promising anti-cancer agent.

References

- 1. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]